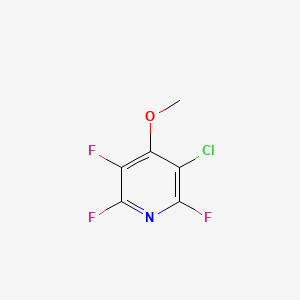

3-Chloro-2,5,6-trifluoro-4-methoxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H3ClF3NO |

|---|---|

Molekulargewicht |

197.54 g/mol |

IUPAC-Name |

3-chloro-2,5,6-trifluoro-4-methoxypyridine |

InChI |

InChI=1S/C6H3ClF3NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 |

InChI-Schlüssel |

XHZYRKNPBZYYDU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=NC(=C1Cl)F)F)F |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies

Strategies for Constructing Highly Substituted Pyridine (B92270) Cores

Building a pyridine core with multiple halogen and alkoxy substituents requires a multi-step approach, often involving the strategic manipulation of halogen atoms and the construction of the heterocyclic ring from acyclic precursors.

Halogenation and subsequent halogen exchange (HALEX) reactions are fundamental tools for producing polyhalogenated pyridines. These processes allow for the introduction of chlorine and fluorine atoms, which can then be selectively replaced or retained to build the final target molecule.

The replacement of chlorine atoms with fluorine is a common and crucial step in the synthesis of fluorinated pyridines. This nucleophilic aromatic substitution is typically accomplished using alkali metal fluorides. The reactivity of a chlorine atom on the pyridine ring is highly dependent on its position relative to the nitrogen atom and other activating groups.

The reaction of chloropyridines with potassium fluoride (B91410) (KF), often in a polar aprotic solvent, is a widely used method to substitute chlorine with fluorine. googleapis.com However, chlorine atoms at the 3-position (meta to the nitrogen) are significantly less reactive towards nucleophilic displacement than those at the 2- or 4-positions. googleapis.com For instance, the reaction of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) with KF results in the replacement of all chlorine atoms except the one at the 3-position, yielding 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. googleapis.com This differential reactivity is a key principle that could be exploited in the synthesis of 3-chloro-polylfuoropyridines. For more challenging transformations, cesium fluoride (CsF) can be employed as a more reactive fluorinating agent. googleapis.com

Another powerful fluorinating agent is hydrogen fluoride (HF), which is often used in the liquid phase under super-atmospheric pressure and at elevated temperatures to fluorinate trichloromethyl groups attached to the pyridine ring. google.com

Table 1: Comparison of Fluorinating Agents for Halogen Exchange

| Fluorinating Agent | Typical Conditions | Reactivity Notes |

|---|---|---|

| Potassium Fluoride (KF) | Polar aprotic solvent (e.g., DMSO, sulfolane) | Effective for 2- and 4-position chlorines; 3-position is less reactive. googleapis.com |

| Cesium Fluoride (CsF) | Polar aprotic solvent (e.g., DMSO) | More reactive than KF; can fluorinate less reactive positions. googleapis.com |

| Hydrogen Fluoride (HF) | Liquid phase, high pressure, elevated temperature | Primarily used for side-chain fluorination (e.g., -CCl₃ to -CF₃). google.com |

Halogenation reactions can be performed in either the liquid or vapor phase, with the choice of phase often dictated by the desired scale and selectivity.

Vapor-phase halogenation is a high-temperature industrial process used for large-scale production. This method can involve simultaneous chlorination and fluorination over a transition metal-based catalyst, such as iron fluoride, at temperatures exceeding 300°C. nih.gov While efficient for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), this process can sometimes lead to mixtures of multi-chlorinated by-products. nih.gov Gas-phase radical chlorination of pyridine is another technique where the main products are typically 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com

Liquid-phase halogenation offers an alternative approach, particularly for side-chain functionalization. For example, reacting 3-methylpyridine (B133936) with hydrogen fluoride and chlorine in the liquid phase at elevated temperature and pressure can produce a mixture of 3-trifluoromethylpyridine, 3-chlorodifluoromethylpyridine, and 3-difluoromethylpyridine. google.com This highlights how liquid-phase conditions can be tuned to achieve specific chlorofluorination outcomes on substituent groups. google.comgoogle.com

An alternative to modifying a pre-existing pyridine ring is to construct the ring from acyclic precursors that already contain the desired fluorinated groups. This strategy is one of the most common methods for preparing trifluoromethylpyridine (TFMP) derivatives. nih.govjst.go.jp

This approach typically involves a cyclocondensation reaction. A key example is the synthesis of intermediates for the herbicides dithiopyr (B166099) and thiazopyr, which starts with the cyclocondensation of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate, a trifluoromethyl-containing building block. nih.govjst.go.jp This initial reaction forms a tetrahydropyran (B127337) ring that is later converted to the desired pyridine structure. nih.govjst.go.jp Such methods are powerful because they install the trifluoromethyl group with absolute regiochemical control from the outset.

Directly converting a C-H bond on the pyridine ring to a C-F or C-CF₃ bond is a highly desirable transformation that avoids the need for pre-functionalized substrates.

Direct C-H Fluorination: The direct transformation of a C-H bond to a C-F bond on a pyridine ring is challenging due to the electron-deficient nature of the ring. nih.gov However, methods have been developed to achieve this with high site-selectivity. The use of silver(II) fluoride (AgF₂) allows for the direct C-H fluorination of pyridines at the position adjacent to the ring nitrogen (the 2-position) at or near ambient temperature. orgsyn.org This method is tolerant of various functional groups. orgsyn.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, demonstrating the enhanced reactivity of fluoropyridines in subsequent nucleophilic substitutions. acs.org Another approach involves the direct fluorination of substituted pyridines with elemental fluorine gas, often diluted with an inert gas like nitrogen, at low temperatures (e.g., -25°C). google.com This process has been shown to unexpectedly favor fluorination at the 2-ring position rather than on alkyl substituents. google.com

Direct Trifluoromethylation: The direct introduction of a trifluoromethyl group can be achieved using trifluoromethyl active species, such as trifluoromethyl copper, which can undergo substitution reactions with bromo- and iodopyridines. nih.govjst.go.jp More recently, chemists have developed methods for the site-selective integration of difluoromethyl groups into pyridines at the meta- or para-positions by employing a strategy of temporary dearomatization of the pyridine ring. uni-muenster.de

Halogenation and Halogen Exchange Reactions

Catalytic Approaches in Pyridine Synthesis

Catalysis offers mild and efficient pathways for synthesizing highly substituted pyridines, often with high degrees of selectivity and functional group tolerance.

Various catalytic systems have been developed to facilitate the construction and functionalization of the pyridine core. A simple, base-catalyzed three-component reaction of ynals, isocyanates, and amines provides a metal-free, environmentally benign route to highly decorated pyridine derivatives in good yields. organic-chemistry.org Copper-catalyzed reactions are also prominent, such as a cascade reaction involving the C-N cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates to afford highly substituted pyridines. nih.gov

Palladium catalysis is widely used for C-N and C-C bond formation. For example, the Pd/BINAP-catalyzed reaction of 2,5-dibromopyridine (B19318) with hydrazine (B178648) derivatives shows selective amination at the 2-position. acs.org The development of palladium-catalyzed electrophilic fluorination of C-H bonds, using a directing group strategy, represents a significant advance in forming Ar-F bonds. nih.gov

Other catalytic systems include N-Heterocyclic Carbenes (NHCs), which can catalyze the reaction of alkynyl esters with enamines to furnish substituted pyridines. thieme-connect.com Furthermore, the heterogeneous hydrogenation of fluoropyridines to the corresponding piperidines can be achieved using a palladium catalyst, demonstrating the catalytic manipulation of fluorinated pyridine rings. nih.govacs.org

Table 2: Overview of Catalytic Systems in Pyridine Synthesis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Base (e.g., DIPEA) | One-pot, three-component reaction | Metal-free, high regioselectivity for 2,3,6-substituted pyridines. organic-chemistry.org |

| Copper (Cu) | N-iminative cross-coupling | Mild, modular method for highly substituted pyridines from alkenylboronic acids. nih.gov |

| Palladium (Pd) | Amination, C-H Fluorination | Enables selective C-N bond formation and directed C-H functionalization. acs.orgnih.gov |

| N-Heterocyclic Carbene (NHC) | Annulation | Metal-free catalysis for accessing functionalized pyridines from alkynyl esters. thieme-connect.com |

| Silver (Ag) | Electrophilic Fluorination | Catalyzes Ar-F bond formation from aryl stannanes using electrophilic fluorine sources. nih.gov |

Rh(III)-Catalyzed C-H Functionalization for Fluoropyridines

While direct Rh(III)-catalyzed C-H functionalization data for 3-Chloro-2,5,6-trifluoro-4-methoxypyridine is not extensively documented in publicly available literature, the principles of this powerful technique can be applied to analogous systems. Rh(III) catalysis has emerged as a potent method for C-H activation, often directed by a coordinating group on the substrate. nih.gov For heteroaromatic systems like pyridines, the nitrogen atom can serve as an intrinsic directing group, although external directing groups are also commonly employed to achieve specific regioselectivity. nih.gov

In the context of polyfluorinated pyridines, the high electron-withdrawing nature of the fluorine atoms can influence the C-H bond strengths and the coordination of the metal center. Research on related systems, such as 7-arylpyrazolo[1,5-a]pyrimidines, has demonstrated that the pyrimidine (B1678525) moiety can direct C-H amidation at the aryl group. nih.gov Mechanistic studies suggest the formation of a six-membered rhodacycle intermediate, which plays a key role in the regioselective catalytic cycle. nih.gov For a molecule like this compound, any potential C-H functionalization would target the aromatic ring of a substituent, as the pyridine ring itself is fully substituted.

| Feature | Description | Reference |

| Catalyst | Typically [Cp*Rh(III)] complexes | nih.gov |

| Directing Group | Can be intrinsic (e.g., pyridine nitrogen) or external | nih.gov |

| Mechanism | Involves C-H activation and formation of a metallacycle intermediate | nih.gov |

| Applications | Synthesis of complex N-heterocycles | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are invaluable for the formation of carbon-carbon bonds. wikipedia.org These reactions are widely used to connect aryl or heteroaryl fragments. thieme-connect.de For polyhalogenated pyridines, the regioselectivity of the coupling is a critical consideration and is influenced by the relative reactivity of the different carbon-halogen bonds.

In the case of chloropyridines, the reactivity towards palladium-catalyzed coupling is generally lower than that of their bromo or iodo counterparts. However, the use of specialized ligands and reaction conditions can facilitate the coupling of even unreactive chlorides. rsc.org For instance, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been developed in an aqueous phase, selectively yielding 3,5-dichloro-2-arylpyridines. nih.gov This demonstrates the preferential reactivity of the C-Cl bond at the 2-position of the pyridine ring.

The Suzuki coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has been studied to understand the sequence of substitution, revealing that the reaction proceeds in a stepwise manner, allowing for the isolation of mono-, di-, and tri-arylated products. researchgate.net The choice of boronic acid and reaction conditions can influence the regioselectivity, with evidence of a metal-oxygen chelation effect in the transition state when using ortho-methoxyphenylboronic acid. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ in H₂O/organic solvent | 3,5-Dichloro-2-phenylpyridine | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Mono-, di-, and tri-arylated pyridines | researchgate.net |

| 2-Halo-deazapurines | Potassium organotrifluoroborate salts | PdCl₂(dppf) / K₂CO₃ | C-2-substituted imidazo[4,5-b]pyridines | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) in Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic rings. The presence of multiple electron-withdrawing fluorine atoms on the pyridine ring of this compound makes it highly susceptible to SNAr.

Regioselective Nucleophilic Displacement of Halogens and Alkoxy Groups

The regioselectivity of SNAr on polyhalogenated pyridines is dictated by the stability of the Meisenheimer intermediate, which is influenced by the nature of the leaving group and the position of the attacking nucleophile. Generally, substitution occurs preferentially at positions para or ortho to the ring nitrogen. In perfluoropyridine, nucleophilic attack occurs predominantly at the 4-position. mdpi.com

For 3,5-dichloro-2,4,6-trifluoropyridine, which is structurally related to our target molecule, its preparation from pentachloropyridine (B147404) involves a series of fluorine-for-chlorine exchanges. google.com The study of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) showed that the regioselectivity of the substitution is influenced by the steric bulk of the 3-substituent. researchgate.net Bulky groups at the 3-position direct the nucleophile to the 6-position. researchgate.net The solvent also plays a crucial role, with the ability to switch the regioselectivity by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net

Sequential C-H Fluorination and SNAr Strategies

A powerful strategy for the late-stage functionalization of pyridines involves a two-step sequence of C-H fluorination followed by SNAr. scispace.comnih.gov This approach allows for the introduction of a fluorine atom at a specific position, which then acts as an excellent leaving group for subsequent nucleophilic displacement. This methodology has been successfully applied to a range of pyridines and diazines, enabling the installation of a diverse array of functional groups. scispace.comnih.gov The C-H fluorination is typically achieved using reagents like silver(II) fluoride (AgF₂), which exhibits high selectivity for the position adjacent to the ring nitrogen. orgsyn.orgnih.gov The resulting 2-fluoropyridines are then versatile substrates for SNAr reactions with various nucleophiles under mild conditions. scispace.comnih.gov

| Step | Reagent/Conditions | Outcome | Reference |

| C-H Fluorination | AgF₂ | Selective fluorination at the C-H bond adjacent to the nitrogen | orgsyn.orgnih.gov |

| SNAr | Various nucleophiles (N, O, S, C-based) | Displacement of fluoride to introduce new functional groups | scispace.comnih.gov |

Derivatization and Functional Group Transformations

Introduction of Alkoxy Substituents (e.g., Methoxylation)

The introduction of alkoxy groups, such as a methoxy (B1213986) group, onto a polyhalogenated pyridine ring is typically achieved through an SNAr reaction using the corresponding alkoxide. For instance, the synthesis of 3-chloro-5-methoxy-2,6-dinitropyridine (B3033644) involves the substitution of a chloro group with a methoxy group. nih.gov In a related process, the cleavage of a methoxy group can also be a key transformation. A method for producing 3,5,6-trichloro-1H-pyridin-2-one starts from 2-chloro-6-methoxypyridine, where the methoxy group is cleaved using concentrated hydrochloric acid. google.com This highlights the potential for interconversion between methoxy-substituted and hydroxy-substituted pyridines.

Functionalization via Organometallic Intermediates (e.g., Lithiation, Metalation)

The regioselective functionalization of pyridine rings through the formation of organometallic intermediates is a powerful strategy in organic synthesis. For electron-deficient heterocycles like substituted pyridines, methods such as directed metalation and halogen-metal exchange are particularly crucial.

Direct deprotonation, or lithiation, of substituted pyridines can be achieved using strong, non-nucleophilic bases. The choice of base is critical to avoid side reactions, such as dimerization, which can occur with highly electron-deficient pyridine systems. znaturforsch.com Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed at low temperatures to achieve regioselective metalation. znaturforsch.comnih.gov For a scaffold like this compound, the precise position of lithiation would be influenced by the directing effects of the existing chloro, fluoro, and methoxy substituents.

An alternative and often more selective approach is the halogen-metal exchange. This method typically involves treating a bromo- or iodopyridine with an organolithium reagent to generate the lithiated pyridine. znaturforsch.com While less common for chloropyridines, this pathway is a cornerstone for functionalizing many halogenated heterocycles. The resulting organometallic species is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, or iodomethane) to introduce a wide array of functional groups onto the pyridine ring with high regioselectivity. The use of mixed metal-ate bases, such as lithium zincates, can also facilitate metalation under milder conditions and with greater functional group tolerance. znaturforsch.com

Table 1: Reagents for Metalation

| Reagent Name | Abbreviation | Use |

|---|---|---|

| Lithium diisopropylamide | LDA | Directed lithiation |

| Lithium 2,2,6,6-tetramethylpiperidide | LiTMP | Directed lithiation |

| n-Butyllithium | n-BuLi | Halogen-metal exchange |

| TMPZntBu2Li | - | Metalation via ate-base |

Azide (B81097) Chemistry and Related Transformations

The introduction of an azide functional group onto the pyridine ring opens up a vast area of subsequent transformations, most notably in the realm of "click chemistry". The highly fluorinated nature of the pyridine core makes it susceptible to nucleophilic aromatic substitution.

Studies on the closely related 3-chlorotetrafluoropyridine have shown that it readily reacts with sodium azide. researchgate.net The substitution occurs regioselectively at the C-4 and C-2/C-6 positions. For instance, reacting 3-chlorotetrafluoropyridine with an excess of sodium azide in dimethylsulfoxide (DMSO) at room temperature leads to the formation of 2,4,6-triazido-3-chloro-5-fluoropyridine in high yield. researchgate.net Using two molar equivalents of the azide reagent results in the selective formation of 2,4-diazido-5-chloro-3,6-difluoropyridine. This demonstrates the facility with which fluorine atoms on the ring can be displaced by the azide anion. A similar substitution of the C-4 fluorine in a precursor would be a direct route to an azide derivative of the target compound.

Once installed, the azide group (–N₃) is a versatile handle for further functionalization. wikipedia.org The most prominent reaction of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form highly stable 1,2,3-triazole rings. wikipedia.orgyoutube.com This transformation, often catalyzed by copper(I) salts (CuAAC), is a cornerstone of click chemistry due to its high efficiency, selectivity, and tolerance of a wide range of functional groups. wikipedia.orgsigmaaldrich.com The resulting triazole-linked pyridine could be used to connect the core scaffold to other molecules, including biomolecules or polymers. youtube.com Furthermore, azides can participate in other cycloadditions, such as with alkenes or in reactions with primary amines to form tetrazoles. wikipedia.orgnih.gov

Table 2: Azide Chemistry Transformations

| Reaction Name | Reactant | Product | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Sodium Azide | Azidopyridine | Introduction of azide group researchgate.net |

| Huisgen 1,3-Dipolar Cycloaddition | Alkyne | 1,2,3-Triazole | "Click Chemistry" linkage wikipedia.org |

| Reaction with Primary Amines | Primary Amine | Tetrazole | Synthesis of tetrazole heterocycles nih.gov |

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions represent fundamental strategies for the synthesis of the pyridine ring itself, as well as for the construction of fused ring systems. These methods build the heterocyclic core from simpler, acyclic precursors.

A variety of cyclocondensation methods are known for synthesizing pyridines on a large scale. youtube.com Many of these involve the reaction of 1,5-dicarbonyl compounds, or their equivalents, with ammonia (B1221849) or an ammonia source. youtube.com More advanced, modern methods include copper-catalyzed one-pot cascade reactions that can assemble highly functionalized pyridines from simple starting materials like saturated ketones and electron-deficient enamines. nih.govacs.org Such a process involves a sequence of Michael addition, aldol-type condensation, and oxidative aromatization to build the pyridine ring. nih.gov While not demonstrated for this compound specifically, one could theoretically devise a synthesis using highly fluorinated and functionalized precursors that undergo a similar cyclization cascade.

Annulation reactions, which build a new ring onto an existing one, are also relevant. The electron-deficient nature of the polyfluorinated pyridine ring could allow it to act as a dienophile in hetero-Diels-Alder reactions. rsc.org In this approach, a 1-azadiene (a four-atom component containing a nitrogen) reacts with a two-atom π-component (the dienophile) to form a six-membered ring. rsc.org Alternatively, the azide-functionalized pyridines discussed previously can undergo intramolecular cycloadditions or denitrogenative reactions catalyzed by metals like rhodium, which can lead to the formation of other fused or substituted heterocycles such as imidazoles or pyrroles. sigmaaldrich.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

No published ¹H, ¹³C, or ¹⁹F NMR data for 3-Chloro-2,5,6-trifluoro-4-methoxypyridine could be located. Such data would be essential for the definitive structural assignment of the molecule, confirming the connectivity of atoms and the specific isomeric form.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no available IR spectroscopic data for this compound in the public domain. An IR spectrum would be instrumental in identifying characteristic vibrational frequencies of its functional groups, such as the C-Cl, C-F, C-O, and aromatic C=N and C=C bonds.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3-Chloro-2,5,6-trifluoro-4-methoxypyridine. These calculations can provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.

For a molecule with multiple halogen substituents and a methoxy (B1213986) group on a pyridine (B92270) ring, DFT calculations would be employed to determine key electronic properties. These properties are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Study of this compound

| Property | Predicted Significance for this compound |

| Molecular Orbital Energies (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons. A lower HOMO-LUMO gap would suggest higher reactivity. |

| Electron Density Distribution | The highly electronegative fluorine and chlorine atoms would significantly polarize the electron density of the pyridine ring, creating electrophilic and nucleophilic sites. |

| Electrostatic Potential (ESP) Map | An ESP map would visually represent the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. The nitrogen atom and the oxygen of the methoxy group would likely be regions of negative potential, while the carbon atoms bonded to halogens would exhibit positive potential. |

| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index could be calculated to provide a quantitative measure of the molecule's overall reactivity. |

Although no specific DFT studies for this compound have been found, research on other halogenated pyridines demonstrates the utility of this approach in understanding their chemical behavior.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions (reaction mechanisms) and identifying the high-energy structures known as transition states that control the reaction rate. For a polysubstituted pyridine like this compound, such modeling could predict its behavior in various chemical transformations.

Theoretical chemists would use computational methods to explore potential reaction pathways, such as nucleophilic aromatic substitution, where one of the halogen atoms is replaced by another group. By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction mechanism can be determined.

Table 2: Hypothetical Investigation of a Nucleophilic Aromatic Substitution Reaction Mechanism for this compound

| Investigated Aspect | Theoretical Approach and Predicted Outcome |

| Regioselectivity | By modeling the attack of a nucleophile at each of the carbon atoms bearing a halogen, the activation energies for each pathway can be calculated. The position with the lowest activation energy would be the predicted site of substitution. The strong electron-withdrawing effects of the fluorine atoms would likely activate the chlorine-bearing carbon for nucleophilic attack. |

| Transition State Geometry | The geometry of the transition state for the rate-determining step would be calculated to understand the structural changes that occur during the reaction. This would provide insights into the steric and electronic factors that influence the reaction rate. |

| Solvent Effects | Computational models can incorporate the effects of different solvents on the reaction mechanism and energetics, allowing for predictions of how the reaction would behave under various experimental conditions. |

While specific modeling of reaction mechanisms for this compound is not available, studies on related fluorinated and chlorinated pyridines have successfully used these methods to explain observed reactivity and guide synthetic efforts.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (conformation) and how it interacts with other molecules (intermolecular interactions) are critical to its physical and biological properties. Conformational analysis of this compound would explore the different spatial arrangements of its atoms, particularly the orientation of the methoxy group relative to the pyridine ring.

Computational methods can be used to identify the most stable conformers and the energy barriers between them. Understanding these conformational preferences is important as they can influence how the molecule fits into the active site of a biological target, for example.

Furthermore, the nature and strength of intermolecular interactions can be investigated. For this molecule, a variety of non-covalent interactions would be expected to play a role in its condensed-phase behavior.

Table 3: Potential Intermolecular Interactions for this compound

| Type of Interaction | Potential Role in the Supramolecular Assembly |

| Halogen Bonding | The chlorine and fluorine atoms could act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules. |

| Hydrogen Bonding | While the molecule itself lacks classical hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen of the methoxy group could act as hydrogen bond acceptors. |

| π-π Stacking | The aromatic pyridine rings could stack on top of each other, contributing to the stability of the crystal lattice. |

| Dipole-Dipole Interactions | The polar nature of the C-F, C-Cl, and C-O bonds would lead to significant dipole-dipole interactions between molecules. |

Studies on other highly halogenated organic compounds have shown that these types of intermolecular forces are crucial in determining their crystal packing and solid-state properties. Theoretical calculations can quantify the strength of these interactions and provide a detailed picture of the supramolecular architecture.

Research Applications and Strategic Importance

Role as Intermediates and Building Blocks in Complex Molecule Synthesis

Polychlorinated and polyfluorinated pyridine (B92270) derivatives are highly sought-after intermediates in the synthesis of sophisticated agrochemicals and pharmaceuticals. nbinno.comagropages.com Compounds like 3-Chloro-2,5,6-trifluoro-4-methoxypyridine serve as excellent starting points or building blocks due to their inherent reactivity, which allows for precise and selective chemical transformations. nbinno.com The value of such intermediates lies in their ability to introduce a functionalized heterocyclic core into a target molecule, a common strategy in the development of modern pesticides and herbicides. nbinno.comagropages.com

The industrial synthesis of many active ingredients relies on the availability of key pyridine intermediates. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), which are structurally related to the title compound, are crucial for producing numerous crop-protection products, including the herbicide fluazifop-butyl. nih.govjst.go.jpresearchoutreach.org Similarly, 3-Chloro-2,4,5,6-tetrafluoropyridine is a precursor for 4-aminopyridine (B3432731) compounds used widely in both research and industrial production. guidechem.com

The synthetic utility of this compound stems from the reactivity of its substituents. The chlorine and fluorine atoms on the electron-deficient pyridine ring can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.gov This allows for the sequential and regioselective introduction of various nucleophiles (e.g., amines, alkoxides, thiolates), enabling chemists to build molecular complexity and create libraries of derivatives for biological screening. wikipedia.orgnih.gov The methoxy (B1213986) group can also be modified or can influence the regioselectivity of these substitution reactions. This strategic positioning of reactive handles makes the compound a versatile platform for constructing elaborate molecular architectures.

Impact of Halogen and Methoxy Substituents on Molecular Properties

The combination of three fluorine atoms, a chlorine atom, and a methoxy group on the pyridine ring imparts a unique set of properties to this compound, profoundly influencing its electronic character, reactivity, and interactions with other molecules.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, a characteristic that makes it resemble nitrobenzene (B124822) in terms of reactivity. wikipedia.org This effect is dramatically amplified by the presence of four strongly electron-withdrawing halogen substituents (three fluorine, one chlorine). rsc.org These groups pull electron density away from the aromatic system through the inductive effect, further lowering the energy of the ring's π* orbitals. cdnsciencepub.comresearchgate.net

This severe electron deficiency has several key consequences:

Enhanced Susceptibility to Nucleophilic Attack: The compound is highly activated towards nucleophilic aromatic substitution. The positions ortho and para to the nitrogen (C2, C4, C6) are particularly electrophilic, making the attached fluorine and chlorine atoms effective leaving groups. wikipedia.orgnih.gov

Deactivation Towards Electrophilic Substitution: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions like nitration or Friedel-Crafts alkylation, which are generally sluggish and difficult to achieve with pyridine itself. wikipedia.org

Increased Acidity: The electron-withdrawing substituents stabilize the conjugate acid (the pyridinium (B92312) ion), making the parent pyridine more basic but the resulting pyridinium ion more acidic (lower pKa) than unsubstituted pyridine. wikipedia.org

Stereoelectronic effects, which relate to the influence of orbital interactions on molecular geometry and reactivity, are significant in highly substituted systems like this compound. The fluorine atoms, in particular, are known to exert powerful stereoelectronic control.

The arrangement of the dipoles from the C-F, C-Cl, and C-O bonds creates a distinct molecular electrostatic potential (MEP) map, defining regions of positive and negative charge that govern non-covalent interactions. rsc.orgresearchgate.net This is critical for how the molecule docks into an enzyme's active site or interacts with a crystal lattice. Furthermore, the introduction of fluorine can lead to specific conformational preferences in molecules derived from this building block, such as the "fluorine gauche effect," which can lock a molecule into a desired bioactive conformation. nih.gov The interplay between the substituents dictates the geometry of reactions; for example, the steric bulk and electronic influence of the existing groups will direct the trajectory of an incoming nucleophile during SNAr reactions.

Design Principles for Bioactive Pyridine Derivatives

The unique properties of this compound make it an attractive scaffold for designing new bioactive molecules, particularly in the fields of agrochemicals and pharmaceuticals. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to modern drug and pesticide discovery. They involve the systematic modification of a lead compound to understand which structural features are critical for its biological activity. Polysubstituted pyridines are ideal for such studies.

Starting with this compound, medicinal chemists can design and synthesize analogs to probe the importance of each substituent:

Halogen Replacement: The chlorine at C3 or the fluorines at C2, C5, and C6 can be systematically replaced with other groups (e.g., H, CH₃, CN) to determine if a halogen is required for activity and whether its position matters. In some pyridine derivatives, replacing a chloro group with an alkoxy group was found to be essential for potency. nih.gov

Methoxy Group Modification: The 4-methoxy group can be replaced with other alkoxy groups (e.g., ethoxy), a hydroxyl group, or a simple hydrogen to evaluate the role of the electron-donating group at this position. nih.gov

Nucleophilic Substitution: The reactivity of the C-F and C-Cl bonds can be exploited to introduce a wide variety of functionalities, creating a library of analogs for screening. acs.org

Such studies help build a detailed map of the interactions between the molecule and its biological target, guiding the design of more potent and selective agents. nih.govacs.org

The functionalized pyridine core is a key feature in inhibitors designed for specific and challenging biological targets.

Phosphopantetheinyl Transferases (PPTases): These enzymes are essential for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides in bacteria, making them attractive targets for new antibiotics. A potent inhibitor of bacterial PPTase, known as ML267, incorporates a 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine core. acs.org The SAR studies for this compound involved extensive modification of the substituted pyridine moieties, highlighting the importance of the halogen and trifluoromethyl groups for achieving high potency. acs.org This demonstrates a clear application for chloro- and fluoro-substituted pyridines in targeting this essential bacterial pathway.

Transient Receptor Potential Canonical 6 (TRPC6) Channels: TRPC6 channels are ion channels implicated in several diseases, including focal segmental glomerulosclerosis (FSGS) and some forms of cancer. nih.govfrontiersin.org They have emerged as a promising drug target, and pyridine-containing molecules are being explored as inhibitors. google.com A novel small molecule inhibitor, PCC0208057, was recently reported to inhibit TRPC6 and suppress prostate cancer cell proliferation in vitro and in vivo. frontiersin.org While the exact structure is not public, the development of pyridine-based TRPC6 inhibitors showcases the utility of this scaffold in targeting complex ion channels. nih.govgoogle.com The specific electronic and steric profile of this compound makes it a relevant starting point for designing novel, potent, and selective modulators of such targets.

Role in Agrochemical and Pharmaceutical Research and Development

The chemical compound this compound is a highly functionalized aromatic system that, due to its specific substitution pattern, serves as a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical sector. The presence of chlorine, fluorine, and methoxy groups on the pyridine ring provides multiple reactive sites, allowing for diverse chemical transformations and the construction of elaborate molecular architectures.

A significant application of pyridine-based intermediates is in the development of synthetic auxin herbicides. One such herbicide is Halauxifen-methyl, a 6-aryl-picolinate herbicide that provides effective control of broadleaf weeds. acs.orgchemicalbook.com The synthesis of Halauxifen-methyl and its derivatives, such as Florpyrauxifen-benzyl, involves the creation of a complex biaryl system. chemicalbook.comnih.gov A key precursor for the synthesis of the aryl component of these herbicides is (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. chemicalbook.comsigmaaldrich.com The synthesis of this boronic acid has been documented starting from 2-chloro-6-fluoroanisole. google.com This highlights the industrial relevance of chloro-fluoro-methoxy substituted phenyl derivatives in the production of high-value agrochemicals.

While direct synthesis pathways starting from this compound are not extensively detailed in publicly available research, its structural similarity to key intermediates used in the synthesis of commercialized products underscores its strategic importance as a potential precursor or building block. The general synthetic routes towards complex pyridine-based herbicides often involve the initial preparation of highly halogenated and functionalized pyridine or phenyl rings, which are then coupled to form the final active ingredient. thieme-connect.comthieme-connect.com For instance, the synthesis of certain 6-aryl-5-fluoropicolinate herbicides has been achieved through the Halex reaction of tetrachloropicolinonitrile, followed by further functionalization. thieme-connect.comthieme-connect.com

The table below details key compounds in the synthesis of advanced pyridine-based agrochemicals, illustrating the importance of halogenated and methoxy-substituted aromatic intermediates.

| Compound Name | CAS Number | Role in Synthesis |

| Halauxifen-methyl | 943831-98-9 | Active ingredient in a new class of synthetic auxin herbicides. chemicalbook.com |

| Florpyrauxifen-benzyl | 1390661-72-9 | Benzyl ester derivative of florpyrauxifen, an auxin herbicide. nih.govepa.gov |

| (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 | Key intermediate in the synthesis of Halauxifen-methyl, used in Suzuki coupling reactions. chemicalbook.comgoogle.com |

| 2-Chloro-6-fluoroanisole | 202974-91-2 | Starting material for the synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. google.com |

| 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | 943832-81-3 | The active carboxylic acid form of Halauxifen-methyl. bcpcpesticidecompendium.org |

| Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxyphenyl)-5-fluoropyridine-2-carboxylate | Not Available | A derivative related to the synthesis of florpyrauxifen-benzyl. epa.gov |

| 4,5,6-Trifluoro-3-chloropicolinonitrile | Not Available | An intermediate derived from tetrachloropicolinonitrile in an alternative synthesis route for 6-aryl-5-fluoropicolinates. thieme-connect.com |

In the pharmaceutical industry, fluorinated pyridine derivatives are also of significant interest due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov While specific applications of this compound in pharmaceutical research are not prominently documented, the broader class of substituted pyridines is integral to the development of various therapeutic agents. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of highly functionalized pyridines is a cornerstone of modern organic chemistry. chemrxiv.orgyork.ac.uknih.gov For 3-Chloro-2,5,6-trifluoro-4-methoxypyridine, future research should focus on developing synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

A plausible and established method for the synthesis of related polyhalogenated pyridines involves the reaction of pentachloropyridine (B147404) with potassium fluoride (B91410) in a polar aprotic solvent. nih.gov A similar halogen exchange (Halex) reaction could be envisioned as a starting point for the synthesis of a polychlorotrifluoropyridine precursor. Subsequent regioselective methoxylation would then yield the target molecule. The reactivity of polychlorinated biphenyls with sodium methoxide (B1231860) has been studied, providing a basis for understanding the nucleophilic substitution of chlorine with a methoxy (B1213986) group. researchgate.net

Future investigations could explore:

One-pot syntheses: Developing a process where the fluorination and methoxylation steps are carried out in a single reaction vessel would significantly improve efficiency and reduce waste.

Catalytic methods: The use of transition metal or organocatalysts could enable the synthesis under milder conditions and with greater selectivity, avoiding the high temperatures often required for Halex reactions. illinois.edu

Flow chemistry: Continuous flow reactors could offer better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity. This would be particularly advantageous for managing the exothermic nature of many fluorination reactions.

Data on the synthesis of a related compound, 3,5-dichloro-2,4,6-trifluoropyridine, from pentachloropyridine highlights the conditions often employed for such transformations.

| Reactant | Reagent | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Pentachloropyridine | Potassium fluoride | N-methylpyrrolidone | 100-170 | Halogen exchange reaction |

Exploration of Undiscovered Reactivity Patterns

The reactivity of polyhalogenated pyridines is dominated by nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The fluorine and chlorine substituents on the this compound ring are electron-withdrawing, activating the ring towards nucleophilic attack. The methoxy group, being electron-donating, will also influence the regioselectivity of these reactions.

Future research should systematically investigate the reactivity of this compound with a diverse range of nucleophiles, including:

Oxygen nucleophiles: Reactions with various alkoxides and phenoxides could lead to a library of novel poly-alkoxy and -aryloxy pyridine (B92270) derivatives. The reaction of 2-halopyridines with sodium methoxide is a well-established transformation. youtube.com

Nitrogen nucleophiles: Amines, amides, and other nitrogen-containing nucleophiles are crucial for the synthesis of biologically active compounds.

Sulfur nucleophiles: Thiols and thiophenols can be used to introduce sulfur-containing moieties, which are present in many pharmaceuticals and materials.

Carbon nucleophiles: Organometallic reagents and enolates could be employed to form new carbon-carbon bonds, further functionalizing the pyridine core.

Understanding the relative reactivity of the different halogen atoms is crucial for selective functionalization. Generally, in SNAr reactions on polyfluorinated rings, the fluorine atom at the 4-position is the most susceptible to substitution, followed by the 2- and 6-positions. rsc.org The chlorine at the 3-position may have different reactivity compared to the fluorine atoms.

Advanced Mechanistic Studies

While the general mechanism of SNAr on pyridines is understood to proceed through an addition-elimination pathway via a Meisenheimer-like intermediate, the specific nuances for a highly substituted system like this compound warrant detailed investigation. youtube.comnih.govyoutube.com Recent studies have also proposed concerted mechanisms for some SNAr reactions. nih.govnih.gov

Future mechanistic studies could employ a combination of experimental and computational techniques:

Kinetic studies: Measuring reaction rates with different nucleophiles and under various conditions will provide insights into the rate-determining step and the influence of the substituents.

In-situ spectroscopy: Techniques like NMR and IR spectroscopy can be used to detect and characterize reaction intermediates.

Computational modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, predict the stability of intermediates and transition states, and rationalize the observed regioselectivity.

These studies will not only provide a fundamental understanding of the reactivity of this specific molecule but also contribute to the broader knowledge of SNAr reactions on complex heterocyclic systems.

Expansion of Applications in Chemical Biology and Materials Science

Fluorinated pyridines are privileged scaffolds in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. nbinno.comnih.govmdpi.comnih.govresearchgate.netrsc.orgtandfonline.comnih.govnih.gov

Chemical Biology and Medicinal Chemistry:

The incorporation of the this compound core into bioactive molecules could lead to the development of novel therapeutic agents. nbinno.comnih.govnih.govresearchgate.netrsc.orgtandfonline.comnih.govnih.gov Future research in this area should involve:

Scaffold for drug discovery: Using the compound as a starting point for the synthesis of libraries of new molecules to be screened for various biological activities.

Bioisosteric replacement: The highly substituted pyridine ring could serve as a bioisostere for other aromatic systems in known drugs to improve their pharmacokinetic or pharmacodynamic properties.

Materials Science:

The electron-deficient nature of the polyhalogenated pyridine ring makes it an interesting building block for new materials with unique electronic and photophysical properties. mdpi.com Potential applications to be explored include:

Organic electronics: Incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Pyrene-pyridine based materials have shown promise as hole-transporting materials in OLEDs. nih.gov

Polymers: Use as a monomer for the synthesis of fluorinated polymers with high thermal stability and chemical resistance. mdpi.com

Supramolecular chemistry: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of complex supramolecular architectures.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2,5,6-trifluoro-4-methoxypyridine?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or halogen exchange reactions. For example:

- Step 1: Start with a fluorinated pyridine precursor (e.g., 2,3,5,6-tetrafluoropyridine).

- Step 2: Introduce the methoxy group at the 4-position via methoxylation under basic conditions (e.g., NaOMe in methanol).

- Step 3: Substitute the remaining fluorine at the 3-position with chlorine using PCl₅ or another chlorinating agent .

Key Consideration: Control reaction temperature (<100°C) to avoid over-chlorination. Monitor progress via TLC or GC-MS .

Q. How is the compound purified, and what solvents are compatible?

Methodological Answer:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Compatible Solvents: Dichloromethane, THF, and DMF (for reactions), but avoid prolonged exposure to protic solvents (e.g., water) due to potential hydrolysis of the methoxy group .

Q. What analytical techniques validate the structure and purity of the compound?

Methodological Answer:

- 1H/19F NMR: Confirm substitution pattern and absence of impurities. The methoxy group (~δ 3.9 ppm) and chlorine/fluorine coupling constants are diagnostic .

- GC-MS/EI-MS: Verify molecular ion peaks (e.g., m/z 229 for [M+H]+) and fragmentation patterns .

- Elemental Analysis: Ensure C, H, N, Cl, and F percentages align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

Methodological Answer: The electron-withdrawing fluorine and chlorine atoms direct electrophilic substitution to the 2- and 6-positions, while the methoxy group (electron-donating) activates the 4-position. For example:

- Cross-Coupling Reactions: Suzuki-Miyaura coupling at the 4-position requires palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Steric hindrance from fluorine limits reactivity at the 2- and 6-positions .

- Challenges: Competing dehalogenation may occur under harsh conditions; optimize temperature and ligand choice (e.g., XPhos) .

Q. How to resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Acidic Conditions: The methoxy group hydrolyzes to a hydroxyl group below pH 3, forming 3-chloro-2,5,6-trifluoro-4-hydroxypyridine. Monitor via pH-dependent UV-Vis spectroscopy (λmax shifts from 270 nm to 290 nm) .

- Basic Conditions: Stability up to pH 10, but prolonged exposure degrades the pyridine ring. Use buffered solutions (e.g., phosphate buffer) for kinetic studies .

Q. What strategies mitigate decomposition during high-temperature reactions?

Methodological Answer:

Q. How does the compound behave in photochemical studies?

Methodological Answer:

- UV Irradiation: The chlorine atom undergoes homolytic cleavage, generating a pyridyl radical detectable via ESR spectroscopy.

- Applications: Potential as a photoaffinity label in proteomics; quench reactions with TEMPO to trap intermediates .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.